グリホサート-FMOC

説明

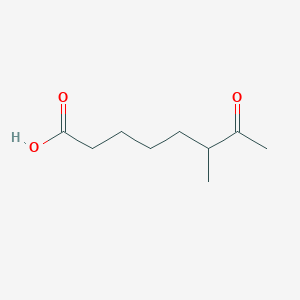

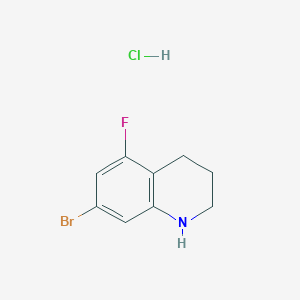

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of naphthalene with an extra bridge carbon . The fluorene moiety is modified with a methoxycarbonyl group, a phosphonomethyl group, and an aminoacetic acid group. These modifications could potentially alter the properties of the fluorene, such as its reactivity, solubility, and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups. The fluorene core would provide a rigid, planar structure, while the methoxycarbonyl, phosphonomethyl, and aminoacetic acid groups would add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. The methoxycarbonyl group could potentially undergo reactions typical of esters, such as hydrolysis or transesterification. The phosphonomethyl group might participate in reactions involving the P-C bond, and the aminoacetic acid group could engage in reactions typical of amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the methoxycarbonyl, phosphonomethyl, and aminoacetic acid groups could potentially increase its polarity and solubility compared to fluorene .科学的研究の応用

パーム油中の除草剤分析

グリホサート-FMOCは、パーム油中の除草剤分析に使用されます。 グリホサートとグルホシネートは、パーム油プランテーションで雑草管理のために頻繁に使用される広域スペクトル除草剤です . これらの除草剤の代謝物は、環境および食品の安全に影響を与えます . This compoundは、パーム油製品中のこれらの除草剤とその代謝物の多残留分析方法で使用されます .

金属イオンがグリホサート検出に与える影響

This compoundは、金属イオンがグリホサート検出に与える影響の研究に使用されます . 本研究は、金属イオン(Al 3+、Ca 2+、Cd 2+、Co 2+、Cu 2+、Fe 2+、Fe 3+、Mg 2+、Mn 2+、Zn 2+)の誘導体化およびGLP回収への影響に関する包括的な実験研究を提供します .

グリホサートFMOC誘導体化方法

This compoundは、グリホサートFMOC誘導体化方法で使用されます . グリホサートは、世界で最も広く使用されている除草剤であり、多くの食品および環境機関にとって重要な問題です . このアプリケーションノートでは、逆相手順を用いたFMOC(フルオレニルメチルオキシカルボニルクロリド)誘導体化方法を紹介します .

飲料中のグリホサート、グルホシネート、AMPAの直接分析

This compoundは、飲料中のグリホサート、グルホシネート、AMPAの直接分析に使用されます . グリホサートは土壌や水中で分解されると、代謝物としてアミノメチルホスホン酸(AMPA)を生成します . グリホサート、グルホシネート、AMPAはすべて極性が高い化合物であり、HPLCまたはLC-MSによる逆相モードでの保持が困難です . そのため、分析では通常、FMOCを用いた誘導体化が行われます .

将来の方向性

The study of fluorene derivatives is an active area of research, with potential applications in areas such as organic electronics, fluorescent materials, and medicinal chemistry . This specific compound could potentially be of interest in these areas, but further studies would be needed to explore its properties and potential applications.

作用機序

Target of Action

Glyphosate-FMOC, also known as 2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in plants . This enzyme plays a crucial role in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .

Mode of Action

Upon application to crops, Glyphosate-FMOC binds to the enzyme EPSPS and inhibits its functions . This results in hindered plant growth . The manufacturing of Glyphosate-FMOC involves mixing it with different formulations to stabilize the active ingredient and enhance its penetration into plant parts .

Biochemical Pathways

The glyphosate degradation in bacteria occurs by two different metabolic pathways which are the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway . The first one involves the action of an oxidoreductase (glyphosate oxidoreductase or GOX) or also a glycine oxidase, yielding AMPA and glyoxylate as degradation products .

Pharmacokinetics

The pharmacokinetics of Glyphosate-FMOC involves several steps. After the herbicide is applied, it is absorbed through foliage, and minimally through roots, and from there translocated to growing points . The Glyphosate-FMOC is then detected and quantified using methods such as liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) after derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) .

Result of Action

The result of Glyphosate-FMOC’s action is the inhibition of plant growth . By binding to and inhibiting the function of the enzyme EPSPS, Glyphosate-FMOC prevents the synthesis of essential aromatic amino acids, leading to hindered plant growth .

Action Environment

The action of Glyphosate-FMOC can be influenced by various environmental factors. For instance, the presence of metal ions in the sample matrix can inhibit the derivatization reaction, affecting the detection and quantification of Glyphosate-FMOC . Furthermore, the temperature can influence the uptake, biotransformation, possible detoxification, and possible excretion or storage of Glyphosate-FMOC in organisms .

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NO7P/c20-17(21)9-19(11-27(23,24)25)18(22)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,21)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROATGKXPCGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701164367 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373205-41-4 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373205-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)

![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)

![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)